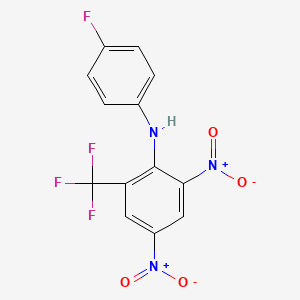
N-(4-Fluorophenyl)-2,4-dinitro-6-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Fluorophenyl)-2,4-dinitro-6-(trifluoromethyl)aniline is a complex organic compound characterized by the presence of fluorine, nitro, and trifluoromethyl groups attached to an aniline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-2,4-dinitro-6-(trifluoromethyl)aniline typically involves multiple steps, starting with the preparation of the aniline derivative One common method involves the nitration of 4-fluoroaniline to introduce nitro groups at specific positions on the aromatic ring
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and trifluoromethylation processes, utilizing advanced equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Fluorophenyl)-2,4-dinitro-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield corresponding aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
N-(4-Fluorophenyl)-2,4-dinitro-6-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(4-Fluorophenyl)-2,4-dinitro-6-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine and nitro groups can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)aniline: Shares the trifluoromethyl group but lacks the nitro groups.
2,4-Dinitroaniline: Contains nitro groups but lacks the fluorine and trifluoromethyl groups.
Uniqueness
N-(4-Fluorophenyl)-2,4-dinitro-6-(trifluoromethyl)aniline is unique due to the combination of fluorine, nitro, and trifluoromethyl groups on the aniline core. This combination imparts distinct chemical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Propriétés
Numéro CAS |
84542-19-8 |
|---|---|
Formule moléculaire |
C13H7F4N3O4 |
Poids moléculaire |
345.21 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)-2,4-dinitro-6-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H7F4N3O4/c14-7-1-3-8(4-2-7)18-12-10(13(15,16)17)5-9(19(21)22)6-11(12)20(23)24/h1-6,18H |
Clé InChI |
OXFLOOZXODZNPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


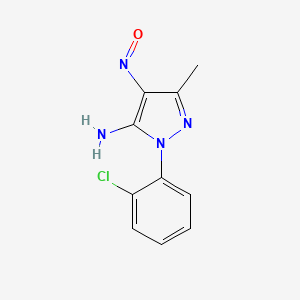
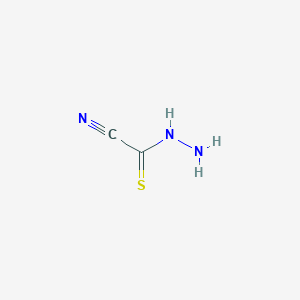
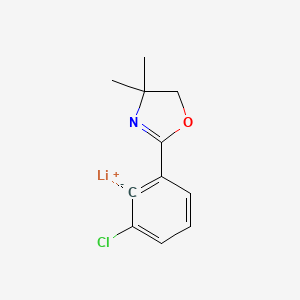
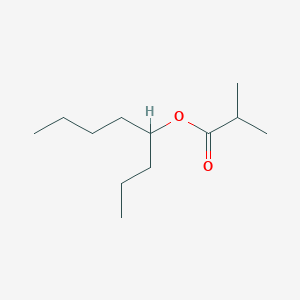
![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14422906.png)
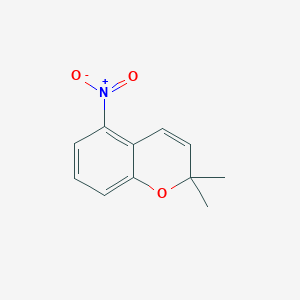
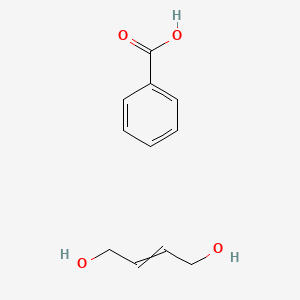
![N-{[4-(Dimethylamino)phenyl]carbamoyl}-3-phenylpropanamide](/img/structure/B14422918.png)
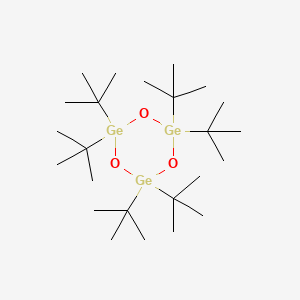
![Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate](/img/structure/B14422931.png)
![(5-Cyclopropyl-1-methyl-4-oxo-6-oxabicyclo[3.1.0]hexan-2-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14422944.png)
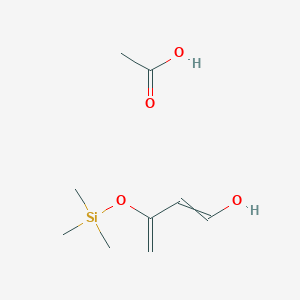
![{[(2-Cyanopropan-2-yl)disulfanyl]methyl}carbamyl chloride](/img/structure/B14422948.png)

